molecular formula C20H31BN2O3 B13844911 N,N-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxamide

N,N-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B13844911
M. Wt: 358.3 g/mol
InChI Key: NMCDCIRFRCWYIA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring, a boronate ester group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the borylation of a piperidine derivative with a boronate ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Transition Metal Catalysts: Used in hydroboration reactions.

Major Products:

    Aryl Boronates: Formed from Suzuki coupling reactions.

    Hydroborated Products: Formed from hydroboration reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications .

Properties

Molecular Formula

C20H31BN2O3

Molecular Weight

358.3 g/mol

IUPAC Name

N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H31BN2O3/c1-19(2)20(3,4)26-21(25-19)16-7-9-17(10-8-16)23-13-11-15(12-14-23)18(24)22(5)6/h7-10,15H,11-14H2,1-6H3

InChI Key

NMCDCIRFRCWYIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C(=O)N(C)C

Origin of Product

United States

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